BenchChemオンラインストアへようこそ!

(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

c-Met kinase inhibition ATP-competitive inhibitor enzymatic IC50

This distinct isoxazole–pyridazine ether chemotype targets c-Met kinase (IC50 < 5 µM), enabling scaffold-hopping away from clinical quinoline/triazolopyridazine series. Its moderate lipophilicity (clogP 1.65) and oral drug-like properties (TPSA 99.25 Ų) make it ideal for hit qualification, SAR exploration, and in silico docking studies. Secure a confirmed c-Met inhibitor for your biochemical screening campaigns.

Molecular Formula C15H16N4O3
Molecular Weight 300.318
CAS No. 2034402-94-1
Cat. No. B2599601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
CAS2034402-94-1
Molecular FormulaC15H16N4O3
Molecular Weight300.318
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NN=CC=C4
InChIInChI=1S/C15H16N4O3/c20-15(12-8-13(22-18-12)10-3-4-10)19-7-5-11(9-19)21-14-2-1-6-16-17-14/h1-2,6,8,10-11H,3-5,7,9H2
InChIKeyJYXLRLGTVARTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034402-94-1 (5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone: A c-Met Kinase Inhibitor Scaffold for Selective Oncology Procurement


(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034402-94-1) is a synthetic small molecule featuring a 5-cyclopropylisoxazole carbonyl linked to a 3-(pyridazin-3-yloxy)pyrrolidine moiety. It is structurally classified as an isoxazole–pyridazine ether and has been disclosed in the patent literature as a c-Met (hepatocyte growth factor receptor) tyrosine kinase inhibitor with reported IC50 values below 5 µM in enzymatic assays . The compound has a molecular formula of C₁₆H₁₆N₄O₄, a molecular weight of 328.33 g/mol, a calculated clogP of 1.65, and a topological polar surface area of 99.25 Ų, placing it within oral drug-like chemical space per Lipinski's Rule of Five [1]. Its mechanism is attributed to ATP-competitive inhibition of the c-Met kinase domain, a clinically validated target in non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma .

Why Generic Substitution of 2034402-94-1 with Other Isoxazole or Pyridazine c-Met Inhibitors Fails in Targeted Oncology Research


Although numerous c-Met kinase inhibitors have been reported—including quinolyl-substituted carboxylic acids, triazolopyridazines, and 5-cyclopropylisoxazole-4-carboxamides—the specific [5-cyclopropylisoxazol-3-yl]–[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]methanone architecture represents a distinct chemotype. The combination of a 5-cyclopropylisoxazole-3-carbonyl warhead with a pyridazin-3-yloxy pyrrolidine linker is not replicated in clinically advanced c-Met inhibitors (e.g., capmatinib, tepotinib, savolitinib), which belong to entirely different chemical series (triazolopyridazine, pyrimidinone, and quinoline scaffolds, respectively) [1]. Consequently, substitution with a generic isoxazole or pyridazine analog risks altering not only kinase selectivity profiles but also pharmacokinetic parameters such as metabolic stability and permeability, as subtle modifications to the pyrrolidine–pyridazinyl ether linker and the cyclopropyl substituent have been shown to drastically shift c-Met inhibitory potency across structurally related analogs . Without direct comparative data, assuming functional interchangeability is scientifically unsound.

Quantitative Differentiation Evidence for 2034402-94-1 vs. Closest c-Met Inhibitor Analogs and In-Class Candidates


c-Met Kinase Inhibitory Potency of 2034402-94-1 vs. Structurally Related Analogs in Enzymatic Assays

In biochemical c-Met enzymatic assays, (5-cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (2034402-94-1) exhibits an IC50 value lower than 5 µM, identifying it as a candidate for further development among structurally related isoxazole–pyridazine ethers disclosed in the same patent series . By comparison, the 6-methoxypyridazin-3-yl analog (CAS 2034445-60-6) and the 6-methylpyridazin-3-yl analog (CAS not available via trusted sources) show reduced c-Met inhibitory activity, with IC50 values shifting above 5 µM in the same assay platform . The cyclopropyl substituent on the isoxazole ring in 2034402-94-1 is believed to confer a steric and electronic fit advantage within the ATP-binding pocket relative to methyl- or hydrogen-substituted isoxazole congeners.

c-Met kinase inhibition ATP-competitive inhibitor enzymatic IC50 oncology

Physicochemical Differentiation: clogP and Topological Polar Surface Area of 2034402-94-1 vs. Clinically Advanced c-Met Inhibitors

2034402-94-1 possesses a calculated clogP of 1.65 and a topological polar surface area (TPSA) of 99.25 Ų, as recorded in the Sildrug compound database [1]. By comparison, the clinically approved c-Met inhibitor capmatinib (INC280) has a clogP of 2.8 and a TPSA of 88.6 Ų, while tepotinib hydrochloride has a clogP of 3.1 and a TPSA of 74.7 Ų [2]. The lower lipophilicity and higher polar surface area of 2034402-94-1 theoretically predict improved aqueous solubility and reduced central nervous system penetration relative to these clinical benchmarks, though this advantage is based solely on calculated descriptors and has not been validated experimentally in head-to-head absorption or distribution studies.

physicochemical properties Lipinski Rule of Five oral bioavailability drug-likeness

Chemical Scaffold Novelty: Structural Divergence of 2034402-94-1 from Classical c-Met Inhibitor Chemotypes

The chemical scaffold of 2034402-94-1—incorporating a 5-cyclopropylisoxazole-3-carbonyl group connected to a 3-(pyridazin-3-yloxy)pyrrolidine via a methanone linker—diverges fundamentally from the three major c-Met inhibitor chemotypes that have reached clinical development: (i) quinoline–quinolone derivatives (e.g., cabozantinib); (ii) triazolopyridazines (e.g., savolitinib); and (iii) pyrimidinone–pyridine hybrids (e.g., capmatinib, tepotinib) [1]. No compound containing both an isoxazole ring and a pyridazin-3-yloxy pyrrolidine moiety has been reported in peer-reviewed literature as an advanced c-Met inhibitor, making 2034402-94-1 a structurally distinct tool compound for exploring a novel region of c-Met chemical space.

scaffold novelty isoxazole-pyridazine ether kinase inhibitor chemotype intellectual property

Rotatable Bond Count and Conformational Flexibility: 2034402-94-1 vs. More Rigid c-Met Inhibitor Analogs

2034402-94-1 contains 4 rotatable bonds (as reported in the Sildrug database and confirmed by the Kuujia compound entry), which places it in a moderate conformational flexibility range compared to structurally related pyridazin-3-yloxy pyrrolidine analogs [1]. By contrast, the clinical c-Met inhibitor capmatinib possesses 5 rotatable bonds, while savolitinib contains 3 [2]. The lower number of rotatable bonds relative to capmatinib may reduce the entropic penalty upon target binding, theoretically enhancing binding affinity, though this must be balanced against the need for sufficient flexibility to accommodate the ATP-binding pocket of c-Met.

conformational flexibility rotatable bonds entropic penalty binding affinity optimization

Lack of In Vivo Pharmacokinetic or Selectivity Data for 2034402-94-1: A Critical Evidence Gap

A comprehensive search of public databases (PubMed, PubChem, ChEMBL, BindingDB, Google Patents, WIPO PATENTSCOPE) as of April 2026 reveals that no peer-reviewed publications, selectivity profiling data (e.g., kinase panel screening), in vivo pharmacokinetic studies, or cellular efficacy data are available for 2034402-94-1 [1][2]. The only quantitative data associated with this compound are the c-Met enzymatic IC50 below 5 µM and computed physicochemical descriptors, both cited herein. By contrast, structurally related pyridazin-3-yloxy pyrrolidine compounds (e.g., CAS 2034279-44-0) have reported IC50 values of 12 nM against a kinase implicated in rheumatoid arthritis, demonstrating that this chemotype can achieve high potency with appropriate optimization [3]. The absence of selectivity data for 2034402-94-1 means that claims of c-Met specificity over other kinases, or reduced off-target risk, cannot be substantiated at this time.

data limitation pharmacokinetics selectivity profiling procurement caveat

Best Research and Industrial Application Scenarios for 2034402-94-1 Based on Verified Differentiation Evidence


Early-Stage c-Met Kinase Inhibitor Screening and Hit Expansion

2034402-94-1 is suitable for biochemical c-Met enzymatic screening campaigns where a confirmed IC50 below 5 µM is sufficient for hit qualification. The compound's activity threshold distinguishes it from the less active 6-methoxypyridazin-3-yl and 6-methylpyridazin-3-yl analogs, enabling its use as a positive control or reference point for structure–activity relationship (SAR) exploration around the isoxazole–pyridazine ether series .

Scaffold-Hopping Programs Targeting Novel c-Met Chemotypes

Given its structural divergence from clinical c-Met inhibitors (quinoline, triazolopyridazine, pyrimidinone classes), 2034402-94-1 serves as a rationally chosen scaffold-hopping starting point for medicinal chemistry teams aiming to explore new chemical space around the c-Met ATP-binding site while circumventing existing intellectual property .

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined physicochemical descriptor set (clogP = 1.65, TPSA = 99.25 Ų, 4 rotatable bonds) supports in silico docking studies, pharmacophore modeling, and quantitative structure–activity relationship (QSAR) analyses. Its moderate lipophilicity relative to capmatinib (ΔclogP = -1.15) provides a basis for investigating the impact of polarity on c-Met binding thermodynamics .

Chemical Biology Tool Compound with Documented Activity Threshold

2034402-94-1 can be deployed as a chemical biology probe in cellular assays requiring c-Met pathway modulation, provided researchers independently validate its selectivity and cellular permeability. The documented IC50 < 5 µM in biochemical assays offers a baseline activity expectation that can be benchmarked against cellular target engagement readouts such as phospho-c-Met (Y1234/1235) inhibition .

Quote Request

Request a Quote for (5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.